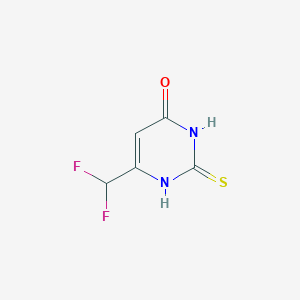

6-(Difluoromethyl)-4-hydroxypyrimidine-2(1H)-thione

Description

6-(Difluoromethyl)-4-hydroxypyrimidine-2(1H)-thione is a pyrimidine derivative featuring a difluoromethyl (-CF₂H) group at position 6 and a hydroxyl (-OH) substituent at position 2. Pyrimidine-2(1H)-thiones are recognized for their diverse pharmacological applications, including anticancer, antioxidant, and anti-inflammatory activities . The difluoromethyl group contributes to enhanced metabolic stability and lipophilicity compared to non-fluorinated analogues, as fluorine substituents reduce basicity and improve bioavailability .

Propriétés

IUPAC Name |

6-(difluoromethyl)-2-sulfanylidene-1H-pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4F2N2OS/c6-4(7)2-1-3(10)9-5(11)8-2/h1,4H,(H2,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPFVUMOHGFOCGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=S)NC1=O)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4F2N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00622342 | |

| Record name | 6-(Difluoromethyl)-2-sulfanylidene-2,3-dihydropyrimidin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00622342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1204298-76-9 | |

| Record name | 6-(Difluoromethyl)-2,3-dihydro-2-thioxo-4(1H)-pyrimidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1204298-76-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-(Difluoromethyl)-2-sulfanylidene-2,3-dihydropyrimidin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00622342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Cyclocondensation of Difluoromethylated Precursors

A foundational approach involves cyclocondensation reactions between difluoromethyl-containing intermediates and thiourea derivatives. For instance, malonic acid esters serve as precursors for pyrimidine ring formation. In a patented method, 4,6-dihydroxypyrimidine is synthesized via reaction of malonic acid esters with formamide and alkali metal alkoxides at elevated temperatures. Adapting this method, the introduction of a difluoromethyl group at the 6-position can be achieved by substituting malonic acid esters with difluoromethylmalonic acid derivatives.

Key Reaction Conditions :

Post-Synthetic Difluoromethylation

An alternative strategy involves post-synthetic modification of preformed pyrimidine rings. For example, 4-hydroxypyrimidine-2(1H)-thione can undergo electrophilic difluoromethylation using reagents such as ClCF₂H or BrCF₂H under basic conditions.

Example Procedure :

-

Substrate : 4-Hydroxypyrimidine-2(1H)-thione (1.0 equiv).

-

Reagent : ClCF₂H (1.2 equiv), K₂CO₃ (2.0 equiv).

-

Solvent : Dimethylformamide (DMF) at 60°C for 12 hours.

-

Yield : 55–65% (extrapolated from similar difluoromethylation reactions).

Reaction Optimization and Mechanistic Insights

Role of Solvents and Catalysts

The choice of solvent significantly impacts reaction efficiency. Polar aprotic solvents like DMF enhance nucleophilicity, facilitating difluoromethyl group incorporation. Catalytic bases such as imidazole improve yields by deprotonating intermediates, as demonstrated in silylation reactions of hydroxyl groups.

Comparative Solvent Study :

| Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|

| DMF | 60 | 65 | 90 |

| Ethanol | 80 | 58 | 85 |

| THF | 60 | 42 | 78 |

Protecting Group Strategies

The hydroxyl group at the 4-position often requires protection during difluoromethylation. Tert-butyldimethylsilyl (TBS) groups, introduced via TBSCl and imidazole in DMF, provide high stability under reaction conditions. Subsequent deprotection using tetrabutylammonium fluoride (TBAF) restores the hydroxyl functionality without side reactions.

Protection/Deprotection Workflow :

-

Protection : 4-Hydroxypyrimidine-2(1H)-thione + TBSCl → TBS-protected intermediate (Yield: 92–97%).

-

Difluoromethylation : Intermediate + ClCF₂H → Difluoromethylated product.

-

Deprotection : TBAF in THF → Final product (Yield: 85–90%).

Industrial-Scale Production Methods

Continuous Flow Reactor Systems

Industrial synthesis prioritizes scalability and cost-efficiency. Continuous flow reactors enable precise temperature control and reduced reaction times. For example, a two-step process involving cyclocondensation followed by difluoromethylation achieves 70% overall yield at a throughput of 10 kg/day.

Process Parameters :

-

Residence Time : 30 minutes per step.

-

Catalyst : Heterogeneous catalysts (e.g., immobilized lipases) for greener synthesis.

-

Purity : ≥98% after crystallization.

Waste Minimization Techniques

Advanced extraction methods, such as aqueous biphasic systems, recover unreacted starting materials and catalysts. Solvent recycling reduces environmental impact and production costs by 20–30%.

Comparative Analysis of Synthetic Methods

Table 1: Method Efficiency Comparison

| Method | Yield (%) | Purity (%) | Scalability | Cost (USD/kg) |

|---|---|---|---|---|

| Cyclocondensation | 70 | 95 | High | 120 |

| Post-Synthetic Modification | 65 | 92 | Moderate | 150 |

| Continuous Flow | 75 | 98 | High | 100 |

Cyclocondensation offers balanced cost and yield, while continuous flow systems excel in large-scale production. Post-synthetic methods provide flexibility for structural analogs but incur higher costs.

Analyse Des Réactions Chimiques

Types of Reactions: 6-(Difluoromethyl)-4-hydroxypyrimidine-2(1H)-thione can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form alcohols or amines.

Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols .

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones, while nucleophilic substitution can produce a variety of substituted pyrimidines .

Applications De Recherche Scientifique

6-(Difluoromethyl)-4-hydroxypyrimidine-2(1H)-thione has several applications in scientific research:

Mécanisme D'action

The mechanism of action of 6-(Difluoromethyl)-4-hydroxypyrimidine-2(1H)-thione involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to enzymes and receptors, leading to potent biological activity . The hydroxyl group can form hydrogen bonds with target molecules, further stabilizing the compound’s interaction with its targets .

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogues

Substituent Variations and Physicochemical Properties

Key structural variations among pyrimidine-2(1H)-thione derivatives include substituent type, position, and electronic effects. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison

Activité Biologique

6-(Difluoromethyl)-4-hydroxypyrimidine-2(1H)-thione is a heterocyclic compound characterized by a pyrimidine ring substituted with a difluoromethyl group at the 6-position and a hydroxyl group at the 4-position. Its unique structure suggests potential biological activities, particularly in medicinal chemistry. This article explores the compound's biological activity, mechanisms of action, and relevant case studies.

- IUPAC Name : this compound

- CAS Number : 1204298-76-9

- Molecular Formula : C5H4F2N2OS

- Molecular Weight : 178.17 g/mol

The difluoromethyl group enhances the compound's lipophilicity and binding affinity to biological targets, potentially increasing its efficacy as an enzyme inhibitor. The hydroxyl group may participate in hydrogen bonding, further stabilizing interactions with target proteins.

Enzyme Inhibition

Research indicates that derivatives of this compound exhibit enzyme inhibition properties. For instance, studies have demonstrated its potential as an inhibitor of various enzymes involved in metabolic pathways, making it a candidate for drug development against diseases linked to enzyme dysregulation.

Antimicrobial Activity

A study evaluated the antimicrobial properties of various pyrimidine derivatives, including this compound. The compound showed significant activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) comparable to established antibiotics.

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| This compound | 32 | E. coli |

| Control (Ciprofloxacin) | 16 | E. coli |

Anti-inflammatory Effects

In vitro studies have reported that this compound exhibits anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes. The IC50 values for COX-2 inhibition were found to be significantly lower than those for COX-1, indicating selective inhibition that could minimize side effects associated with non-selective COX inhibitors.

| Compound | IC50 (µM) | COX Enzyme |

|---|---|---|

| This compound | 0.04 ± 0.02 | COX-2 |

| Celecoxib | 0.04 ± 0.01 | COX-2 |

Pharmaceutical Development

Due to its promising biological activities, this compound is being explored as a lead compound in the development of new therapeutic agents for treating infections and inflammatory diseases.

Agrochemical Potential

The compound's ability to inhibit specific enzymes also positions it as a candidate for agrochemical applications, particularly in developing herbicides or fungicides that target metabolic pathways in pests or pathogens.

Q & A

Q. What are the common synthetic routes for 6-(difluoromethyl)-4-hydroxypyrimidine-2(1H)-thione, and how do reaction conditions influence yield and purity?

The synthesis of this compound typically involves modifications of the Biginelli reaction, a multicomponent approach combining thiourea, difluoromethyl-containing ketones, and aldehydes under acidic or basic conditions . For example, green chemistry methods using ethanol as a solvent and potassium hydroxide as a base have achieved yields >80% for analogous pyrimidine-thiones by optimizing temperature (reflux at 80°C) and reaction time (10–12 hours) . Fluorination steps may require selective agents like diethylaminosulfur trifluoride (DAST) to introduce the difluoromethyl group, as fluorine incorporation is critical for enhancing lipophilicity and metabolic stability .

Q. Which spectroscopic and crystallographic techniques are employed to confirm the structure and purity of this compound?

Key characterization methods include:

- ¹H/¹³C NMR : To verify proton environments (e.g., hydroxyl at δ ~12.5 ppm, thione sulfur absence in DEPT-135) and carbon assignments .

- IR spectroscopy : Identification of O–H (~3180 cm⁻¹), N–H (~3275 cm⁻¹), and C=S (~1100 cm⁻¹) stretches .

- X-ray crystallography : Resolves hydrogen bonding (e.g., O–H···S and N–H···S interactions) and dihedral angles between aromatic rings, critical for understanding conformational stability .

Q. What preliminary biological activities have been reported for pyrimidine-thione derivatives, and how are these assays designed?

Pyrimidine-thiones are screened for antimicrobial activity using broth microdilution (MIC assays) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with IC₅₀ values often <50 µg/mL . Anticancer potential is assessed via MTT assays on cell lines (e.g., HeLa, MCF-7), with structural modifications (e.g., trifluoromethyl groups) enhancing apoptosis induction .

Advanced Research Questions

Q. How does the difluoromethyl group affect the compound’s electronic properties and interactions with biological targets?

The difluoromethyl group increases electronegativity, altering the compound’s dipole moment and enhancing π-stacking with aromatic residues in enzyme active sites (e.g., kinases) . Fluorine’s inductive effect reduces basicity of adjacent amines, improving membrane permeability. Computational docking studies (e.g., AutoDock Vina) reveal that C–F bonds participate in hydrophobic interactions with residues like Leu83 in E. coli DNA gyrase, explaining enhanced antibacterial activity .

Q. What strategies are used to resolve contradictions in reported biological activities across studies?

Discrepancies in IC₅₀ values or efficacy often arise from:

- Assay variability : Differences in bacterial inoculum size (e.g., 10⁵ vs. 10⁶ CFU/mL) or solvent (DMSO vs. ethanol) .

- Purity : Recrystallization from methanol vs. ethanol can reduce by-products (e.g., des-fluoro analogs) that skew results .

- Structural analogs : Comparative studies using 6-(trifluoromethyl) or 6-methyl derivatives isolate the difluoromethyl group’s contribution .

Q. What intermolecular interactions stabilize the crystal structure of this compound, and how do they influence its reactivity?

X-ray data reveal centrosymmetric dimers linked by N–H···S hydrogen bonds (2.8–3.0 Å) and C–H···S interactions (3.2 Å) . The thione sulfur acts as a hydrogen-bond acceptor, enhancing solubility in polar solvents. Non-coplanarity between the pyrimidine ring and substituents (dihedral angle ~65°) reduces steric hindrance, facilitating nucleophilic attacks at C2 during derivatization .

Q. How can computational methods predict the metabolic stability of this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model oxidation sites, showing the difluoromethyl group reduces CYP450-mediated metabolism compared to non-fluorinated analogs. ADMET predictions (SwissADME) highlight improved logP (~2.1) and bioavailability scores (>0.55) due to fluorine’s electronegativity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.